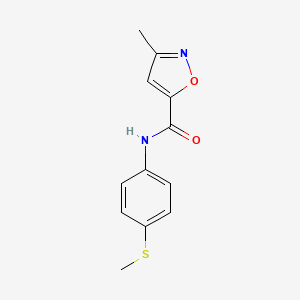

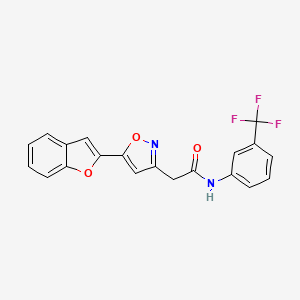

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety . This compound has been synthesized as part of a series of phenyl-isoxazole-carboxamide derivatives .

Synthesis Analysis

The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The reaction was performed using DMAP and EDCI as activating agents and covalent nucleophilic catalysts . The product was purified by column chromatography using an n-hexane: ethyl acetate solvent system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . The specific reaction conditions and mechanisms are not detailed in the retrieved papers.Zukünftige Richtungen

The future directions for this compound could involve further testing of its pharmaceutical properties, particularly its antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, the development of a nano-emulgel for the most potent compound in the series suggests potential for improved cellular permeability .

Wirkmechanismus

Target of Action

One study identified a similar compound, a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative, as a hit of hif-2α agonist . HIF-2α (Hypoxia-inducible factor 2-alpha) is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition of low oxygen concentration.

Mode of Action

It’s known that isoxazole derivatives can bind to biological targets based on their chemical diversity

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests , suggesting they may interact with multiple biochemical pathways

Result of Action

A similar compound, a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative, was identified as a hit of hif-2α agonist , suggesting that it may have a role in cellular response to hypoxia.

Eigenschaften

IUPAC Name |

3-methyl-N-(4-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-11(16-14-8)12(15)13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNUMTFMNYIWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde](/img/structure/B2948292.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2948303.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)